molecular formula C5H2BrN3S B15336403 3-Bromo-6-isothiocyanatopyridazine

3-Bromo-6-isothiocyanatopyridazine

Cat. No.: B15336403
M. Wt: 216.06 g/mol
InChI Key: MQTXWBGYHOTVHZ-UHFFFAOYSA-N
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Description

3-Bromo-6-isothiocyanatopyridazine is a heterocyclic compound that contains both bromine and isothiocyanate functional groups attached to a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and isothiocyanate groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isothiocyanatopyridazine typically involves the bromination of 6-isothiocyanatopyridazine. One common method is the reaction of 6-isothiocyanatopyridazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isothiocyanatopyridazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic addition: The isothiocyanate group can react with electrophiles to form thiourea derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Electrophilic addition: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyridazine derivatives.

    Electrophilic addition: Thiourea derivatives.

    Oxidation and reduction: Sulfonyl or amine derivatives.

Scientific Research Applications

3-Bromo-6-isothiocyanatopyridazine has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological studies: The compound is used to study enzyme inhibition and protein-ligand interactions.

    Material science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agricultural chemistry: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isothiocyanatopyridazine involves its interaction with biological molecules such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition. The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloropyridazine: Similar structure but with a chlorine atom instead of an isothiocyanate group.

    3-Bromo-6-aminopyridazine: Contains an amino group instead of an isothiocyanate group.

    3-Bromo-6-hydroxypyridazine: Contains a hydroxyl group instead of an isothiocyanate group.

Uniqueness

3-Bromo-6-isothiocyanatopyridazine is unique due to the presence of both bromine and isothiocyanate groups, which provide distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C5H2BrN3S

Molecular Weight

216.06 g/mol

IUPAC Name

3-bromo-6-isothiocyanatopyridazine

InChI

InChI=1S/C5H2BrN3S/c6-4-1-2-5(7-3-10)9-8-4/h1-2H

InChI Key

MQTXWBGYHOTVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N=C=S)Br

Origin of Product

United States

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